5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is a porphyrin derivative known for its unique structural and functional properties. Porphyrins are a group of organic compounds, essential for various biological functions, including oxygen transport and photosynthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin typically involves the reaction of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin with thiophosgene under an inert atmosphere. The reaction is carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Primary amines, dichloromethane as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives.
Scientific Research Applications
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex porphyrin derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for protein interactions.
Industry: Utilized in the development of sensors and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin involves its ability to interact with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells .
Comparison with Similar Compounds
Similar Compounds
5-(4-Isothiocyanatophenyl)-10,15,20-triphenylporphine: Similar structure but lacks the dihydroporphyrin moiety.
4-Isothiocyanatophenyl 4-(trans-4-alkylcyclohexyl) benzoates: Contains the isothiocyanate group but different core structure.
Uniqueness
5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is unique due to its combination of the porphyrin core and the isothiocyanate functional group. This combination imparts distinct photophysical properties and reactivity, making it suitable for applications in photodynamic therapy and as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C45H29N5S |
---|---|
Molecular Weight |
671.8 g/mol |
IUPAC Name |
5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin |
InChI |
InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H |
InChI Key |
XJCYIJMSUFLNCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.